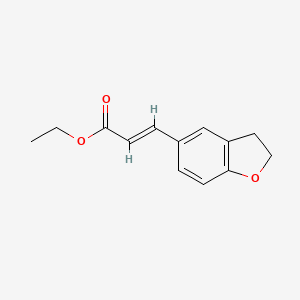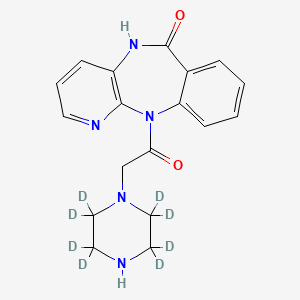
N-Desmethyl Pirenzepine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Pirenzepine-d8 (NDP-d8) is an important compound with a wide range of applications in scientific research. It is a derivative of the well-known drug, pirenzepine, and is used as a research tool in the study of muscarinic receptors. NDP-d8 has been used in a variety of experiments, including those related to receptor binding, signal transduction, and receptor pharmacology. NDP-d8 is a stable compound that is easily synthesized and has a number of advantages for use in laboratory experiments, as well as some limitations.
科学的研究の応用
N-Desmethyl Pirenzepine-d8 has been used in a variety of scientific research experiments. It has been used in receptor binding experiments to study the affinity of muscarinic receptors for different ligands. It has also been used in signal transduction experiments to study the mechanism of action of muscarinic receptors. In addition, N-Desmethyl Pirenzepine-d8 has been used in receptor pharmacology experiments to study the effects of muscarinic agonists and antagonists on receptor function.
作用機序
N-Desmethyl Pirenzepine-d8 acts as an agonist at muscarinic receptors. It binds to the receptor and activates the receptor, leading to downstream effects on signal transduction pathways. N-Desmethyl Pirenzepine-d8 is thought to act by binding to the allosteric site of the receptor, which is distinct from the orthosteric site that is typically bound by agonists.
Biochemical and Physiological Effects
The activation of muscarinic receptors by N-Desmethyl Pirenzepine-d8 leads to a number of biochemical and physiological effects. These effects include the activation of G proteins, the stimulation of adenylate cyclase, the stimulation of phosphoinositide hydrolysis, and the stimulation of calcium mobilization. These effects are thought to be mediated by the activation of downstream signaling pathways, such as the cAMP and phosphoinositide pathways.
実験室実験の利点と制限
N-Desmethyl Pirenzepine-d8 has several advantages for use in laboratory experiments. It is a stable compound that is easily synthesized and can be stored for long periods of time. In addition, N-Desmethyl Pirenzepine-d8 has high selectivity for muscarinic receptors, making it an ideal tool for studying the effects of different ligands on receptor function. However, N-Desmethyl Pirenzepine-d8 also has some limitations. It is not as potent as other muscarinic agonists, and its effects are relatively short-lived.
将来の方向性
There are a number of potential future directions for research using N-Desmethyl Pirenzepine-d8. These include further studies on the mechanism of action of muscarinic receptors, studies on the effects of N-Desmethyl Pirenzepine-d8 on downstream signaling pathways, and studies on the effects of N-Desmethyl Pirenzepine-d8 on the expression of muscarinic receptors in different tissues. In addition, N-Desmethyl Pirenzepine-d8 could be used to study the effects of muscarinic agonists and antagonists on receptor function and to study the effects of different ligands on receptor binding. Finally, N-Desmethyl Pirenzepine-d8 could be used to study the effects of muscarinic agonists and antagonists on receptor trafficking.
合成法
N-Desmethyl Pirenzepine-d8 is synthesized from pirenzepine via a two-step process. The first step involves the conversion of pirenzepine to its hydrochloride salt. This is done by treating pirenzepine with aqueous hydrochloric acid. The second step involves the reaction of the hydrochloride salt with diazomethane. This reaction yields N-Desmethyl Pirenzepine-d8, which can then be isolated and purified.
特性
IUPAC Name |
11-[2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25)/i8D2,9D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKGDOFJFMYNIG-JNJBWJDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)
![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)
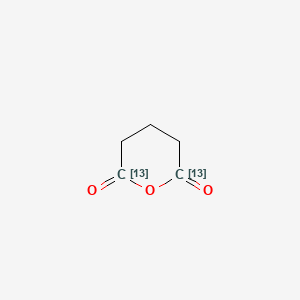
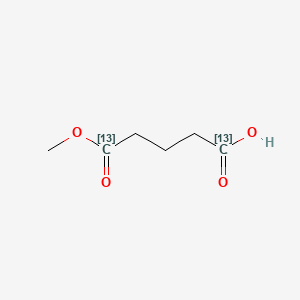
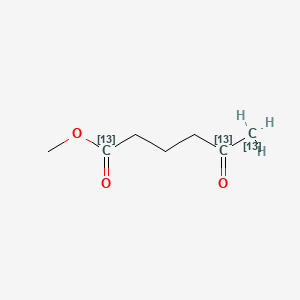
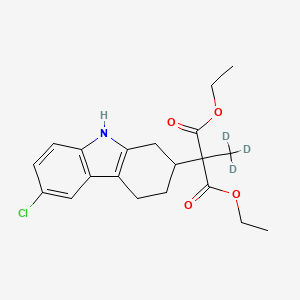
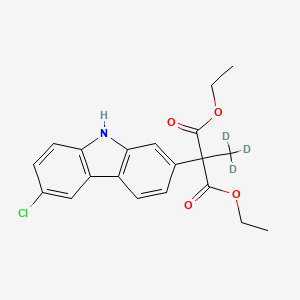
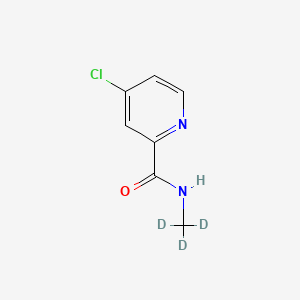

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)
![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/no-structure.png)

